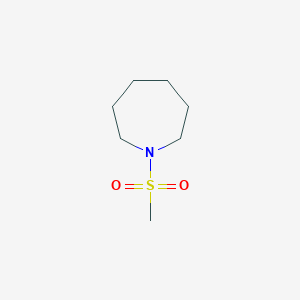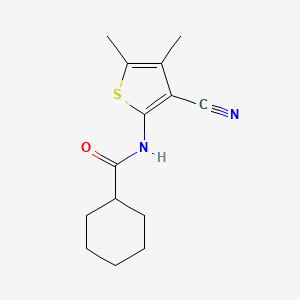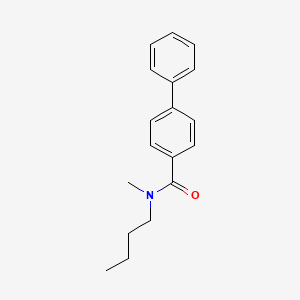
1-(Methylsulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)azepane is an organic compound with the molecular formula C7H15NO2S. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 1-(Methylsulfonyl)azepane can be achieved through several routes. One common method involves the reaction of azepane with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(Methylsulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylsulfonyl)azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways and produce desired therapeutic effects .
Comparison with Similar Compounds
1-(Methylsulfonyl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound, which lacks the sulfonyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Silepane: A seven-membered ring containing a silicon atom.
Phosphepane: A seven-membered ring containing a phosphorus atom.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-methylsulfonylazepane |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H2,1H3 |
InChI Key |
KESCNDOJIXKQAV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978589.png)
![3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978596.png)
![Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10978604.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10978623.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10978629.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978637.png)
![N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10978639.png)
methanone](/img/structure/B10978657.png)
![4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10978671.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)
![3-tert-butyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B10978674.png)
![1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10978677.png)
